Cas no 2171359-94-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid è un composto organico utilizzato principalmente nella sintesi peptidica, in particolare come intermedio protetto per la costruzione di sequenze peptidiche complesse. La sua struttura include il gruppo Fmoc (9-fluorenilmetossicarbonile), che offre una protezione temporanea dell'amino gruppo, facilmente rimovibile in condizioni basiche blande. La presenza del gruppo acido carbossilico e della catena laterale idrofobica lo rende adatto per applicazioni in chimica combinatoria e nella produzione di peptidi modificati. La sua elevata purezza e stabilità ne garantiscono prestazioni affidabili nei processi di accoppiamento peptidico, riducendo la formazione di sottoprodotti indesiderati.

2171359-94-5 structure
Nome del prodotto:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- 2171359-94-5
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- EN300-1578846
-
- Inchi: 1S/C25H30N2O5/c1-15(2)22(13-23(28)26-16(3)12-24(29)30)27-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,12-14H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t16?,22-/m1/s1
- Chiave InChI: ZKYZLWSEOZYKMF-VXNXSFHZSA-N
- Sorrisi: O(C(N[C@H](CC(NC(C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 438.21547206g/mol
- Massa monoisotopica: 438.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 10
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 105Ų
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578846-5.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1578846-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1578846-2.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1578846-250mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1578846-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1578846-2500mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578846-1.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 1g |
$3368.0 | 2023-06-04 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Letteratura correlata
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Back matter
-
3. Book reviews
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2171359-94-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid) Prodotti correlati
- 4343-71-9(2H-1,2,3-Triazole-4-carbaldehyde)
- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)
- 866341-82-4(2-7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-yl-N-(4-methoxyphenyl)acetamide)
- 2137999-39-2(3-bromo-7-(difluoromethyl)pyrazolo1,5-apyrimidine)
- 1311183-41-1(tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate)
- 476452-46-7(N-{4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)
- 61393-19-9((2S)-2-cyclohexyloxirane)
- 1329871-22-8(N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-2-(thiophen-2-yl)acetamide hydrochloride)
- 2228086-32-4(2-amino-2-1-(6-methoxypyridin-3-yl)cyclopropylacetic acid)
- 133560-57-3(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
